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Compound of Interest

Compound Name:
(1R,2R)-2-Carbamoyl-

cyclohexanecarboxylic acid

CAS No.: 488703-59-9

Cat. No.: B1353288

Get Quote

Executive Summary
Lurasidone hydrochloride (Latuda®) is an atypical antipsychotic distinguished by its high affinity

for dopamine D2 and serotonin 5-HT2A receptors. From a process chemistry perspective, the

synthesis of Lurasidone is a study in convergent assembly, relying on the high-fidelity coupling

of two complex heterocycles via a chiral cyclohexane linker.

This guide moves beyond basic literature summaries to critically evaluate the patent landscape,

focusing on the transition from the "Innovator Route" (Sumitomo Dainippon, US 5,532,372) to

modern "Process Improvement" patents (e.g., generic optimizations). We focus on the two

critical intermediates:

The Piperazine Core: 3-(1-piperazinyl)-1,2-benzisothiazole.[1][2]

The Bicyclic Imide: (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione.[3][4][5]
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The synthesis of Lurasidone is best understood as a three-component convergent assembly.

The choice of which bond to form last dictates the impurity profile and yield.

Visual 1: Retrosynthetic Disconnection Strategy
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Figure 1: The convergent retrosynthesis of Lurasidone. The critical control point is the

stereochemistry of the cyclohexane linker (Intermediate C).

Part 2: Intermediate A – The Piperazine Core
Target: 3-(1-piperazinyl)-1,2-benzisothiazole CAS: 87691-87-0[6]

This intermediate is the "warhead" of the molecule. The primary challenge here is not yield, but

regioselectivity and the removal of the bis-piperazine impurity (where one piperazine molecule

attacks two benzisothiazole rings).
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Feature
Route 1: Nucleophilic

Substitution (Standard)

Route 2: Cyclization

(Alternative)

Precursors
3-chloro-1,2-benzisothiazole +

Piperazine

2-cyanobenzenesulfenyl

chloride + Piperazine

Reagents
K₂CO₃ or Na₂CO₃,

Ethanol/Diglyme
Base, Toluene

Temp/Time Reflux (80–120°C) / 24–36 h Lower temp / Faster

Yield 80–85% 70–75%

Key Impurity Bis-substituted piperazine Disulfides

Scalability
High (Preferred Industrial

Route)

Moderate (Reagent stability

issues)

Expert Protocol: The "Self-Validating" HCl Salt Method
Based on optimizations found in US Patent 6,111,105 and generic improvements.

Why this works: The free base of Intermediate A is an oil or low-melting solid that is difficult to

purify. Converting it to the Hydrochloride salt in Isopropanol (IPA) acts as a purification firewall.

Impurities remain in the mother liquor.

Step-by-Step Workflow:

Reaction: Charge a reactor with 3-chloro-1,2-benzisothiazole (1.0 eq) and Piperazine (5.0

eq). Note: The large excess of piperazine is the causality here—it statistically prevents the

formation of the bis-impurity.

Solvent: Add Ethanol (5 vol). Heat to reflux (80°C) for 20 hours.

Workup: Distill off ethanol. Add Toluene and Water.[7][8] The product partitions into Toluene;

excess piperazine stays in water.

The Critical Step (Salt Formation):

Dry the Toluene layer.[7]
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Add Isopropanol (IPA).

Slowly dose Conc.[7] HCl until pH reaches 3.8–4.0.

Observation: A thick white precipitate forms.

Validation: Cool to 0°C and filter.

Success Criteria: The filter cake should be white/off-white. If yellow/sticky, the pH

adjustment was too fast, trapping impurities.

Yield Target: ~80% as HCl salt.

Part 3: Intermediate B – The Bicyclic Imide
Target: (3aR,4S,7R,7aS)-4,7-methano-1H-isoindole-1,3(2H)-dione CAS: 14805-29-9[3][5][9]

This fragment provides the rigid scaffold. The synthesis is a classic Diels-Alder followed by

hydrogenation.

Technical Insight: Older patents (US 5,532,372) often synthesized the unsaturated analog and

coupled it, hydrogenating at the very end. However, modern process chemistry dictates

hydrogenating Intermediate Bbefore coupling. Hydrogenating the final API (Lurasidone) is risky

due to potential reduction of the benzisothiazole sulfur or the piperazine ring.

Optimized Protocol (Hydrogenation):

Substrate:rel-(3aR,4S,7R,7aS)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindoline-1,3(2H)-

dione.[3][4]

Catalyst: 10% Pd/C (50% wet).

Solvent: Methanol (High solubility of imide).

Conditions: 8 atm H₂, 40–50°C.

Validation: GC Purity >99.9%. The disappearance of the alkene proton signals in NMR is the

check.
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Part 4: The Coupling Strategy (The "Linker"
Problem)
This is the most litigated and technically complex step. The goal is to connect Intermediate A

and Intermediate B via the chiral linker ((1R,2R)-cyclohexane-1,2-diyldimethanol mesylate).

The Evolution of the Process[2][4][10][11]
1. The Innovator Method (US 5,532,372):

Solvent: Acetonitrile.[6]

Base: Sodium Carbonate (Na₂CO₃).

Mechanism: Formation of a quaternary ammonium salt intermediate.

Drawbacks: Acetonitrile is expensive and requires Class 2 solvent controls. The reaction

often stalls, leaving ~0.06% unreacted Intermediate A, which is a difficult-to-purge impurity.

2. The Optimized "Generic" Method (e.g., US 2011/0263847):

Solvent: Toluene (or Toluene/Water biphasic).

Base: Potassium Carbonate (K₂CO₃).

Catalyst: Dibenzyl-18-crown-6 (Phase transfer - optional but effective).

Advantage: K₂CO₃ has better solubility/basicity profile in this system than Na₂CO₃, driving

the reaction to completion.

Visual 2: Optimized Coupling Workflow (Toluene Route)
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Figure 2: The optimized industrial workflow using Toluene, avoiding the use of Acetonitrile.

Detailed Protocol: The Toluene/Carbonate Route[12]
1. Preparation of Free Base (Intermediate A): If starting from the HCl salt of Intermediate A

(from Part 2), you must break the salt.

Suspend Intermediate A (HCl salt) in Toluene/Water.

Add NaOH until pH > 11.

Separate layers.[7][10] The Toluene layer contains the active free base.

2. The Coupling Reaction:

Charge: To the Toluene solution, add (1R,2R)-1,2-

bis(methanesulfonyloxymethyl)cyclohexane (1.05 eq) and Potassium Carbonate (1.2 eq).

Reflux: Heat to 105°C.

Monitor: Use UPLC. The reaction is considered complete when the unreacted Intermediate A

is <0.1%.

Expert Note: If the reaction stalls, adding a catalytic amount of KI (Potassium Iodide) can

accelerate the substitution via the Finkelstein mechanism (in situ formation of the iodide).

3. Isolation:

Cool to room temperature.[10][11] Add water to dissolve inorganic salts (KCl, KHCO₃).

Separate phases.[7][10]

Polishing: Treat the organic layer with activated carbon to remove color bodies (oxidative

impurities).

Final Salt Formation: Add Acetone/IPA and treat with HCl. Lurasidone HCl crystallizes.[8][10]

[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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